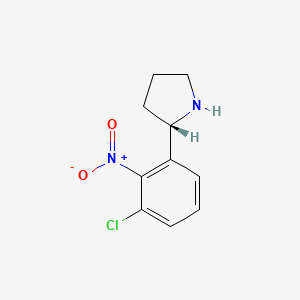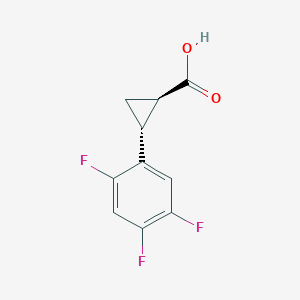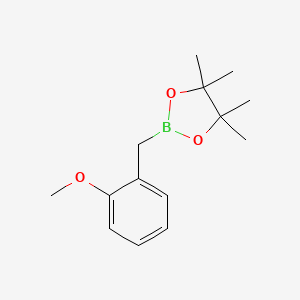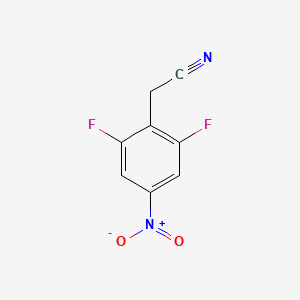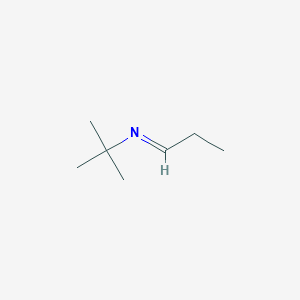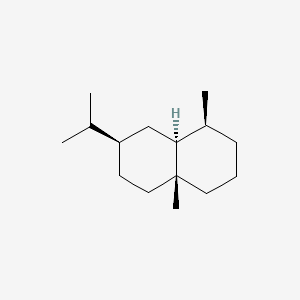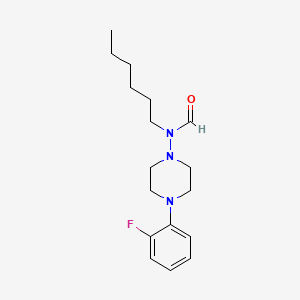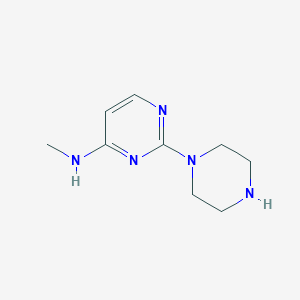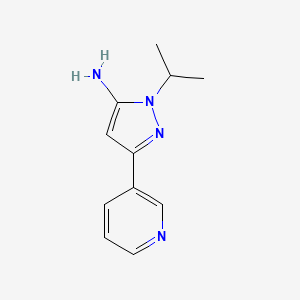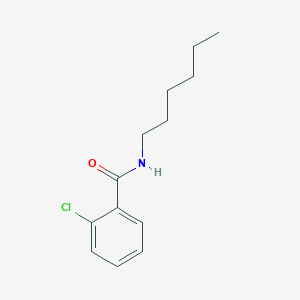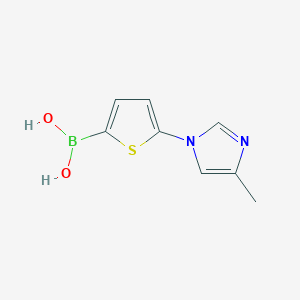
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a compound that features a boronic acid group attached to a thiophene ring, which is further substituted with a 4-methyl-1H-imidazol-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Imidazole Group: The 4-methyl-1H-imidazole group can be introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with 4-methylimidazole.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are typically used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various biaryl or vinyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a valuable compound in drug discovery.
Industry: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Wirkmechanismus
The mechanism of action of (5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In medicinal chemistry, the boronic acid group can interact with biological targets, such as enzymes or receptors, through the formation of reversible covalent bonds. This interaction can modulate the activity of the target protein, leading to therapeutic effects. The thiophene and imidazole rings may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid: Unique due to the presence of both a boronic acid group and a 4-methyl-1H-imidazole group.
Thiophene-2-boronic acid: Lacks the imidazole group, making it less versatile in certain applications.
4-Methyl-1H-imidazole-5-boronic acid: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
Uniqueness: The combination of the boronic acid group with the thiophene and imidazole rings in this compound provides a unique set of chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C8H9BN2O2S |
|---|---|
Molekulargewicht |
208.05 g/mol |
IUPAC-Name |
[5-(4-methylimidazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-4-11(5-10-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
InChI-Schlüssel |
HWMVSKPBGUWYSA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)N2C=C(N=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
